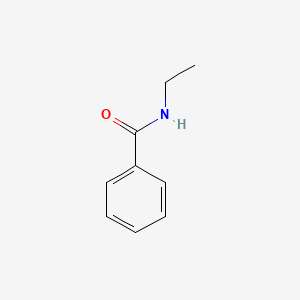

N-Ethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIDYFBTIZOPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210315 | |

| Record name | N-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-17-5 | |

| Record name | N-Ethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW509B0V2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylbenzamide CAS number 614-17-5 properties and safety

An In-depth Technical Guide to N-Ethylbenzamide (CAS 614-17-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 614-17-5), a chemical compound often utilized as an intermediate in organic synthesis. This guide consolidates its physicochemical properties, safety and handling information, spectroscopic data, and key experimental protocols, including its synthesis and metabolic pathway.

Physicochemical Properties

This compound is a mono-substituted benzamide derivative. Its core physical and chemical characteristics are summarized below. There is some variation in reported melting and boiling points across different sources, which may be attributed to different measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Benzamide, N-ethyl-; NSC 20558 | [1][2] |

| Melting Point | 64-66 °C / 70.5 °C | [1][2][5][6] |

| Boiling Point | 317 °C @ 760 mmHg | [1][5][6][7] |

| 112-114 °C @ 0.1 Torr | [2] | |

| Density | 1.019 g/cm³ | [1][5][6][7] |

| Flash Point | 184 °C | [1][5][6][7] |

| Vapor Pressure | 0.000395 mmHg at 25°C | [1] |

| Water Solubility | Predicted log(S) = -2.23 (mol/L) | [8] |

| Octanol/Water Partition Coefficient (logP) | 1.436 (Crippen Calculated) | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and quality control of this compound. Various spectral datasets are publicly available.

| Data Type | Source / Instrument | Notes |

| ¹H NMR | BRUKER AC-300 | Sample from Aldrich Chemical Company, Inc.[4][9] |

| ¹³C NMR | Not specified | Sample from Aldrich Chemical Company, Inc.[4] |

| IR (FTIR) | KBr Wafer | Sample from Aldrich Chemical Company, Inc.[4] |

| Mass Spectrometry (GC-MS) | NIST/EPA/NIH Mass Spectral Library | Available in the NIST Chemistry WebBook and PubChem.[4][10] |

Safety and Hazard Information

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area.[7]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed.[4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[4] |

| P270: Do not eat, drink or smoke when using this product.[4] | |

| P301 + P317: IF SWALLOWED: Get medical help.[4] | |

| P330: Rinse mouth.[4] | |

| P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

A common and efficient method for synthesizing this compound is the acylation of ethylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[7][11] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. An aqueous base is typically used to neutralize the HCl byproduct.

Detailed Protocol:

-

Materials:

-

Ethylamine (70% solution in water or as hydrochloride salt)

-

Benzoyl chloride

-

Dichloromethane (DCM) or Diethyl ether

-

Sodium hydroxide (NaOH) or other suitable base

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.0 eq.) in dichloromethane and cool the mixture to 0 °C in an ice bath.

-

Add an aqueous solution of NaOH (2.2 eq.) to the flask.

-

Slowly add benzoyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the vigorously stirred, cooled solution. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzoyl chloride is consumed.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted ethylamine), water, and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield a white crystalline solid.

-

Metabolism of this compound

Studies in rats have shown that this compound undergoes metabolic transformation before excretion. The primary metabolic pathway involves an initial oxidative N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide (benzamide).[12] The subsequent benzoic acid is then conjugated with glycine to form hippuric acid, which is detected in the urine along with ethylamine.[12]

References

- 1. Cas 614-17-5,this compound | lookchem [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 614-17-5 [m.chemicalbook.com]

- 6. This compound CAS#: 614-17-5 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzamide, N-ethyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Metabolites of this compound, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethylbenzamide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Ethylbenzamide, a valuable compound in organic synthesis and pharmaceutical research. The information is presented to support laboratory use, with a focus on structured data, detailed experimental protocols, and clear visualizations of key processes and relationships.

Core Properties and Identifiers

This compound is a secondary amide distinguished by a benzene ring attached to the carbonyl group and an ethyl substituent on the nitrogen atom. It serves as a key intermediate in the synthesis of various organic compounds.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 614-17-5[3][4] |

| Molecular Formula | C₉H₁₁NO[1][3][4] |

| Molecular Weight | 149.19 g/mol [2][4] |

| Canonical SMILES | CCNC(=O)C1=CC=CC=C1[2] |

| InChI Key | SDIDYFBTIZOPLA-UHFFFAOYSA-N[2][4] |

Physical Properties

This compound is typically a colorless crystal or white crystalline powder at room temperature.[1] Its key physical properties are summarized below, providing a range of reported values from various sources for comprehensive comparison.

| Property | Value |

| Melting Point | 64-66 °C[4] |

| 70.5 °C[3][5][6] | |

| 100-103 °C[1] | |

| Boiling Point | 317 °C (at 760 mmHg)[3][5] |

| 112-114 °C (at 0.1 Torr)[4] | |

| Density | 1.019 g/cm³[3][5] |

| 1.076 g/cm³[1] | |

| Flash Point | 184 °C[3][6] |

| 183.7 °C[5] | |

| Refractive Index | 1.5279 (estimate)[3] |

| pKa | 15.01 ± 0.46 (Predicted)[3] |

| LogP | 1.82720[5] |

Chemical Properties

Solubility: this compound is readily soluble in many organic solvents, including ethanol and dichloromethane.[1] While it is a polar compound due to the amide functional group, its solubility in nonpolar solvents like hexane is limited because of the hydrophobic aromatic ring.

Stability and Reactivity: Under standard laboratory conditions, this compound is a stable compound.[1] However, it should be handled with care, avoiding contact with strong oxidizing agents and strong acids, as these can lead to hazardous reactions.[1]

Spectroscopic Data

| Spectrum Type | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 105[2]m/z 2nd Highest: 77[2]m/z 3rd Highest: 149[2] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for the amide functional group. A strong C=O stretch is typically observed around 1650-1690 cm⁻¹. The N-H stretch for a secondary amide appears as a single medium band in the 3200-3400 cm⁻¹ region. |

| ¹H NMR Spectroscopy | The proton NMR spectrum provides distinct signals corresponding to the ethyl and benzoyl groups. The solvent used is typically CDCl₃ with TMS as a reference.[7] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the ¹H NMR, showing signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the reaction between benzoyl chloride and ethylamine to form the desired amide product.

Materials:

-

Benzoyl chloride

-

Ethylamine

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine or another suitable base

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial. A precipitate of triethylammonium chloride will form.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up:

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄.[8]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[9]

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Key properties of this compound for lab use.

Safety and Handling

This compound may cause irritation to the skin, eyes, and respiratory system.[1] It is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Store the compound in a cool, dry place away from incompatible materials such as strong oxidants.[1] For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 614-17-5 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 614-17-5 [amp.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Ethylbenzamide: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzamide (C9H11NO) is a chemical compound of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics. The document also explores the known metabolic fate of this compound and the potential biological activities of the broader class of N-substituted benzamides, offering insights for its application in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and a hypothetical biological pathway are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is a secondary amide consisting of a benzoyl group attached to the nitrogen atom of an ethylamine. Its chemical formula is C9H11NO, and it has a molecular weight of approximately 149.19 g/mol .[1][2] The structural formula and key identifiers are provided below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C9H11NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| CAS Number | 614-17-5 | [3] |

| SMILES | CCNC(=O)C1=CC=CC=C1 | [3] |

| InChIKey | SDIDYFBTIZOPLA-UHFFFAOYSA-N | [3] |

| Melting Point | 68-71 °C | |

| Boiling Point | 296.6±13.0 °C at 760 mmHg | |

| Density | 1.0±0.1 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several methods. Two detailed protocols are provided below: a classic Schotten-Baumann reaction and a modern flow chemistry approach.

Experimental Protocol 1: Schotten-Baumann Reaction

This method involves the acylation of ethylamine with benzoyl chloride in a basic aqueous solution.[4][5]

Materials:

-

Benzoyl chloride

-

Ethylamine (70% in water)

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzoyl chloride and a 10% aqueous sodium hydroxide solution to the stirred ethylamine solution. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Experimental Protocol 2: Flow Chemistry Synthesis

This method utilizes a continuous flow reactor for a more controlled and potentially higher-yielding synthesis.[6]

Materials:

-

Ethylamine

-

N-Chlorosuccinimide (NCS)

-

Toluene

-

tert-Butyl hydroperoxide (TBHP, 70 wt% in water)

-

Tetrabutylammonium iodide (TBAI)

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Sodium bisulfite solution

-

Anhydrous sodium sulfate

-

Flow reactor system with syringe pumps and heated reaction coils

Procedure:

-

Prepare three separate solutions for the syringe pumps:

-

Syringe A: Ethylamine (5 mmol) in 50 mL of acetonitrile.

-

Syringe B: N-Chlorosuccinimide (5 mmol) in 50 mL of acetonitrile.

-

Syringe C: Toluene (25 mmol), TBAI (2.5 mmol), and TBHP (12.5 mmol) in 50 mL of acetonitrile/water (4:1).

-

-

Set the flow rates for the syringe pumps as follows: Syringe A at 0.1 mL/min, Syringe B at 0.1 mL/min, and Syringe C at 0.2 mL/min.

-

The reaction coils are passed through two consecutive oil baths set at 50 °C and 80 °C.

-

The output from the reactor is collected and quenched with a sodium bisulfite solution.

-

The quenched reaction mixture is extracted with ethyl acetate.

-

The organic layer is washed with deionized water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.

-

The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for this compound

| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH3 | 1.25 | Triplet | 7.3 | 3H |

| CH2 | 3.47 | Quartet | 7.3 | 2H |

| NH | ~6.3 | Broad Singlet | - | 1H |

| Aromatic | 7.40-7.52 | Multiplet | - | 3H |

| Aromatic | 7.75-7.80 | Multiplet | - | 2H |

| 13C NMR (CDCl3) | Chemical Shift (ppm) | |||

| CH3 | 14.8 | |||

| CH2 | 35.1 | |||

| Aromatic CH | 126.8, 128.5, 131.3 | |||

| Aromatic C | 134.8 | |||

| C=O | 167.8 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

-

1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[7] Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2 seconds, and 1024-4096 scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm-1) | Intensity |

| N-H Stretch | ~3300 | Strong, broad |

| C-H Stretch (Aromatic) | ~3060 | Medium |

| C-H Stretch (Aliphatic) | ~2970, 2930 | Medium |

| C=O Stretch (Amide I) | ~1630 | Strong |

| N-H Bend (Amide II) | ~1540 | Strong |

| C=C Stretch (Aromatic) | ~1480, 1450 | Medium |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation (KBr Pellet Method): [8][9] Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm-1.

Mass Spectrometry (MS)

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 149 | [M]+• (Molecular Ion) |

| 105 | [C6H5CO]+ |

| 77 | [C6H5]+ |

| 44 | [CH3CH=NH2]+ |

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.[10][11]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Biological Activity and Drug Development Potential

While this compound itself is not a widely studied therapeutic agent, its metabolic fate has been investigated, and the broader class of N-substituted benzamides has shown significant potential in drug development.

Metabolism of this compound

In vivo studies in rats have shown that this compound is metabolized primarily through hydrolysis of the amide bond, yielding ethylamine and benzoic acid. The benzoic acid is then further metabolized and excreted as hippuric acid.[12]

Potential Signaling Pathway Involvement of N-Substituted Benzamides

N-substituted benzamides have been shown to exhibit a range of biological activities, including the inhibition of the NFκB signaling pathway and the induction of apoptosis.[13] The NFκB pathway is a critical regulator of the inflammatory response and cell survival, and its inhibition is a key target in the development of anti-inflammatory and anti-cancer drugs.

Furthermore, the benzamide scaffold is a key feature of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[14] PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells with specific DNA repair defects. While the direct interaction of this compound with these pathways has not been extensively studied, its structural similarity to known inhibitors suggests a potential avenue for future research.

Conclusion

This compound is a well-characterized compound with straightforward synthetic routes. Its molecular structure has been confirmed by a suite of spectroscopic techniques. While its direct biological applications are not yet fully elucidated, its metabolic profile is understood, and the broader class of N-substituted benzamides holds significant promise in drug discovery, particularly in the areas of oncology and inflammatory diseases. This technical guide provides the foundational chemical and methodological information necessary for researchers to synthesize, characterize, and further investigate the potential of this compound and its analogs in various scientific disciplines.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rsc.org [rsc.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metabolites of this compound, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

N-Ethylbenzamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent properties of the benzamide core, coupled with the diverse substitutions possible on both the aromatic ring and the ethylamide side chain, have led to the discovery of potent anticancer, anticonvulsant, and antimicrobial agents. This technical guide provides an in-depth exploration of the key biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of crucial cellular processes like tubulin polymerization, PARP-mediated DNA repair, and STAT3 signaling.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound and related benzamide derivatives against a range of cancer cell lines.

| Derivative | Target/Mechanism | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| N-Benzylbenzamide Derivatives | ||||

| Compound 20b | Tubulin Polymerization Inhibitor | A549, HCT116, MCF-7, HeLa | 12-27 nM | [1][2] |

| Compound 13n (MY-1388) | Tubulin Polymerization Inhibitor | MGC-803, HCT-116, KYSE450, and 12 other cell lines | 8-48 nM | [3] |

| Compound 12d | Tubulin Polymerization Inhibitor | Four cancer cell lines | 0.028–0.087 µM | [4] |

| Benzamide PARP Inhibitors | ||||

| Benzamide | PARP Inhibitor | - | 3.3 µM | [5] |

| Pamiparib | PARP1 and PARP2 Inhibitor | - | 0.83 nM (PARP1), 0.11 nM (PARP2) | [5] |

| N-Arylbenzamide STAT3 Inhibitors | ||||

| Compound 12d | STAT3 Dimerization Inhibitor | - | 18.9 ± 1.1 μM | [6] |

| Compound 13f | STAT3 Dimerization Inhibitor | - | 12.8 ± 0.5 μM | [6] |

| S3I-1757 | STAT3 Dimerization Inhibitor | - | 13.5 ± 0.5 μM | [7] |

| N-Ethyl-N-(ethylcarbamoyl)benzamide Derivatives | ||||

| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | Cytotoxic | MCF-7 | 3.41 µM | [8] |

| 4-Methylbenzamide Derivatives | ||||

| Compound 7 | Protein Kinase Inhibitor | K562, HL-60, OKP-GS | 2.27 µM, 1.42 µM, 4.56 µM | [9] |

| Compound 10 | Protein Kinase Inhibitor | K562, HL-60, OKP-GS | 2.53 µM, 1.52 µM, 24.77 µM | [9] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways in Anticancer Activity

Certain N-benzylbenzamide derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.

Benzamide derivatives can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

N-arylbenzamide derivatives can inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a key step in its activation pathway, which is often constitutively active in cancer.

Caption: Inhibition of the STAT3 signaling pathway by N-arylbenzamide derivatives.

Anticonvulsant Activity

Several this compound derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.

Quantitative Data for Anticonvulsant Activity

The following table presents the anticonvulsant efficacy of various benzamide derivatives in animal models.

| Derivative | Animal Model | Test | ED50 Value (mg/kg) | Reference(s) |

| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | [10] |

| N-(2-hydroxyethyl)palmitamide | Mouse | MES | 23.3 | [10] |

| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | [10] |

| Compound 37 | Mouse | MES | 12.92 | [10] |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | MES | 40.96 | [10] |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | scPTZ | 85.16 | [10] |

| 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) | Mouse | MES | 85.36 | [11] |

| 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) | Mouse | scPTZ | 1.37 | [11] |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat (oral) | MES | 62 | [12] |

| Compound 5j | Mouse | MES | 9.2 | [13] |

Experimental Protocols for Anticonvulsant Activity Assessment

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive device with corneal electrodes

-

0.9% saline solution

-

Test compound and vehicle

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

-

Electrode Placement: At the time of predicted peak effect of the compound, place the corneal electrodes on the eyes of the animal, moistened with saline.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 (median effective dose).

This model is used to identify compounds that protect against myoclonic and clonic seizures.

Materials:

-

Mice or rats

-

Pentylenetetrazole (PTZ) solution

-

Test compound and vehicle

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals.

-

PTZ Administration: At the time of predicted peak effect, inject a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic spasms of the limbs lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various benzamide derivatives.

| Derivative | Microorganism(s) | MIC Value(s) (µg/mL) | Reference(s) |

| Compound 5a | B. subtilis, E. coli | 6.25, 3.12 | [14][15] |

| Compound 6b | E. coli, B. subtilis | 3.12, 6.25 | [14][15] |

| Compound 6c | E. coli, B. subtilis | 3.12, 6.25 | [14][15] |

| Compound 1b | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 125-500 | [16] |

| Compound 2d | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 500-1000 | [16] |

Experimental Protocol for Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compound and standard antibiotic

-

Inoculum suspension of the microorganism

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The this compound scaffold has proven to be a rich source of biologically active compounds with significant potential in the fields of oncology, neurology, and infectious diseases. The derivatives discussed in this guide demonstrate potent activities through diverse mechanisms of action. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for further research and development of novel therapeutic agents based on this versatile chemical framework. Future efforts in optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

N-Ethylbenzamide: An In-depth Technical Guide to Investigating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzamide, a simple derivative of the benzamide scaffold, belongs to a class of compounds with diverse and significant pharmacological activities within the central nervous system (CNS). While specific quantitative data on this compound's direct interactions with molecular targets are not extensively documented in publicly available literature, the activities of its structural analogs suggest several potential mechanisms of action. This guide synthesizes the current understanding of related benzamide compounds to propose likely therapeutic targets and signaling pathways for this compound. It details the established metabolism of this compound and provides comprehensive experimental protocols for key assays that are fundamental to elucidating its precise mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar molecules.

Introduction

Benzamide and its derivatives have long been a focal point of medicinal chemistry, leading to the development of drugs for a range of CNS disorders, including epilepsy and psychosis. The versatility of the benzamide structure allows for modifications that can significantly alter its pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This compound, with its core benzamide structure and an ethyl substitution on the nitrogen atom, represents a fundamental scaffold within this class. Investigations into its analogs have revealed potential as anticonvulsants, dopamine receptor antagonists, and modulators of inflammatory signaling pathways.

Potential Mechanisms of Action

Based on the pharmacological profiles of structurally related benzamide compounds, the primary hypothesized mechanisms of action for this compound include anticonvulsant activity, dopamine receptor antagonism, and modulation of the NF-κB signaling pathway.

Anticonvulsant Activity

A significant number of N-substituted benzamides have demonstrated efficacy in preclinical models of epilepsy, particularly the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model suggests activity against absence seizures. The primary molecular target for this class of anticonvulsants is often the voltage-gated sodium channels. By binding to these channels, the compounds can stabilize them in an inactivated state, thereby reducing the sustained, high-frequency neuronal firing that is characteristic of seizure activity.

Table 1: Anticonvulsant Activity of N-Phenylbenzamide Analogs in Mice (Intraperitoneal Administration)

| Compound | Test | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | 31.8 | 166.9 | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | 90.3 | 1,068 | 11.8 |

Data represents the median effective dose (ED50) for anti-MES activity and the median toxic dose (TD50) for neurotoxicity. The Protective Index (PI = TD50/ED50) is a measure of the therapeutic window.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of dopamine receptor antagonists, with many clinically used antipsychotics belonging to this family. These compounds typically exhibit affinity for the D2-like dopamine receptors (D2, D3, and D4). Antagonism of these receptors in the mesolimbic and mesocortical pathways is a key mechanism for the treatment of psychosis. Several N-substituted benzamides have been synthesized and shown to be potent and selective ligands for dopamine D4 receptors.

Quantitative binding data for this compound is not available, however, the IC50 values for related benzamide derivatives demonstrate high affinity for dopamine receptors.

Table 2: Dopamine D4 Receptor Affinity for N-substituted Benzamide Analogs

| Compound | Receptor | IC50 (nM) |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 |

IC50 represents the concentration of the compound that inhibits 50% of the binding of a radioligand to the receptor.

Modulation of NF-κB Signaling

Recent studies have indicated that some N-substituted benzamides can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, immune regulation, and cell survival. The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Inhibition of this pathway by N-substituted benzamides could represent a novel mechanism for anti-inflammatory and potentially neuroprotective effects. Some studies have also suggested that certain benzamides may induce apoptosis through mechanisms separate from NF-κB inhibition[1].

Metabolism of this compound

The in vivo metabolism of this compound has been investigated in rats. The primary metabolic pathway involves the hydrolysis of the amide bond, yielding ethylamine and benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine.[2] Another potential metabolic route involves an initial oxidative mono-N-deethylation.[2]

Experimental Protocols

To fully elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for the key assays.

Anticonvulsant Activity Assessment

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group) at various doses.

-

At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), apply a drop of 0.9% saline to the corneas of each mouse to ensure good electrical contact.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.

-

Record the number of protected animals in each group.

-

-

Data Analysis: Calculate the percentage of protection for each dose and determine the median effective dose (ED50) using probit analysis. Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD50).

This model is used to identify compounds effective against absence and myoclonic seizures.

-

Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.

-

Reagents: Pentylenetetrazole (PTZ) dissolved in 0.9% saline.

-

Procedure:

-

Administer this compound or vehicle control (i.p. or p.o.) to groups of mice (n=8-10 per group) at various doses.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

-

Place each mouse in an individual observation cage and observe for 30 minutes.

-

The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.

-

Record the number of protected animals in each group.

-

-

Data Analysis: Calculate the percentage of protection for each dose and determine the ED50 using probit analysis.

Dopamine Receptor Binding Assay

This assay determines the affinity of this compound for dopamine receptors.

-

Materials:

-

Cell membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., D2, D4).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2-like receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure (Competitive Binding):

-

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.

-

Add a fixed concentration of the radioligand to all wells.

-

For determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol) to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NF-κB Reporter Gene Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

-

Materials:

-

A cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell culture medium and supplements.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a further incubation period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activation at each concentration of this compound relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a compound of significant interest due to the established and diverse pharmacological activities of the broader benzamide class. While direct experimental data on its specific molecular interactions are limited, the evidence from its analogs strongly suggests potential as an anticonvulsant, a dopamine receptor antagonist, and a modulator of inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate these potential mechanisms of action. A thorough characterization of this compound's pharmacological profile will not only elucidate its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within the benzamide class of compounds.

References

N-Ethylbenzamide IUPAC name and research chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylbenzamide, including its chemical identity, synthesis protocols, and physicochemical properties. The information is intended for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Synonyms

This compound is a chemical compound belonging to the carboxamide group. Its systematic IUPAC name is This compound [1][2]. It is a derivative of benzamide with an ethyl substituent on the nitrogen atom.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 614-17-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| InChI | InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | [1][3] |

| SMILES | CCNC(=O)C1=CC=CC=C1 | [1][3] |

| Synonyms | BENZAMIDE, N-ETHYL-; NSC-20558; N-ethyl-benzamide | [1][2] |

Experimental Protocols

The synthesis of this compound typically involves the formation of an amide bond between an ethylamine moiety and a benzoyl group. Two common and effective methods are detailed below.

This is a classic and widely used method for preparing amides. It involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow: Acylation of Ethylamine

Caption: General workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Detailed Methodology:

-

Materials: Ethylamine, Benzoyl chloride, Triethylamine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

This method uses a carboxylic acid and an amine, facilitated by coupling agents, and is often preferred when dealing with sensitive substrates.

Detailed Methodology:

-

Materials: Benzoic acid, Ethylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in DMF.

-

Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes.

-

Add ethylamine (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Physicochemical and Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values/Peaks | Reference |

| ¹H NMR | Chemical Shift (δ) | Predicted peaks would include signals for the ethyl group (triplet and quartet) and the aromatic protons of the benzoyl group. | [2][4] |

| ¹³C NMR | Chemical Shift (δ) | Expected signals for the carbonyl carbon, aromatic carbons, and the two carbons of the ethyl group. | [2] |

| Mass Spec. (GC-MS) | m/z | Top Peak: 105; 2nd Highest: 77; 3rd Highest: 149 (Molecular Ion) | [2] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and aromatic C-H stretching are expected. | [5] |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of N-substituted benzamides has been shown to possess various pharmacological properties. These compounds can serve as sensitizers in radio- or chemotherapies and may act as anti-inflammatory agents.

Some benzamide derivatives have been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and induce apoptosis through distinct mechanisms[6]. Furthermore, other substituted benzamides have been developed as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a key target in cancer therapy[7].

Hypothetical Signaling Pathway Inhibition by a Benzamide Derivative

Caption: Hypothetical inhibition of the NF-κB pathway by an N-substituted benzamide.

This diagram illustrates a potential mechanism where a benzamide derivative inhibits the degradation of IκB, thereby preventing the activation and nuclear translocation of NF-κB. This, in turn, would suppress the transcription of genes involved in inflammation and cell survival. It is important to note that this represents a generalized pathway for the class of compounds, and specific studies on this compound are required to confirm this mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]

- 7. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylbenzamide as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-ethylbenzamide core is a versatile and privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its synthetic tractability and ability to engage with diverse biological targets have led to the development of compounds with significant anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and biological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts centered on this promising chemical motif.

Introduction

The benzamide moiety is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its capacity to participate in key hydrogen bonding interactions with biological macromolecules.[1] The this compound scaffold, a specific subset of this class, offers a synthetically accessible starting point for the development of novel therapeutics. The ethyl group provides a vector for exploring chemical space and modulating properties such as lipophilicity and metabolic stability, while the core benzamide structure can be readily functionalized to optimize potency and selectivity for a given biological target.[2]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including the inhibition of enzymes such as histone deacetylases (HDACs) and protein kinases, as well as modulation of ion channels.[2][3] This guide will delve into the key therapeutic areas where the this compound scaffold has shown promise, with a focus on oncology and neuroscience.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and ethylamine or a substituted ethylamine. The most common and direct method is the acylation of the amine with a benzoyl chloride.

General Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from benzoyl chloride and ethylamine.

Materials:

-

Benzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethylamine in water or an appropriate solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred amine solution.

-

Simultaneously, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining a basic pH.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored for a variety of biological activities. The following sections summarize key findings and present quantitative data for representative derivatives.

Anticancer Activity

N-substituted benzamides have emerged as a significant class of anticancer agents, with several derivatives acting as inhibitors of histone deacetylases (HDACs) and various protein kinases.[2][3]

Table 1: Anticancer Activity of Representative Benzamide Derivatives

| Compound ID | R Group (Substitution on Benzamide) | Target/Cell Line | IC₅₀ (µM) | Reference |

| MS-275 (Entinostat) | 3-pyridylamino group linked to the benzamide | HDAC1 | 0.51 | [3] |

| Compound 1 | 4-(benzylamino)-2-oxoethyl)phenyl | HCT116 | 0.97 | [4] |

| Compound 2 | 4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl) | HL60 | 2.84 | [4] |

| Compound 3 | N-(3-cyano-4,5-dihydrothiophen-2-yl) | B. subtilis | 6.25 | [5] |

| Compound 4 | N-(p-tolyl) | E. coli | 3.12 | [5] |

Structure-Activity Relationship Summary for Anticancer Activity:

-

Zinc-Binding Group: For HDAC inhibitors, the benzamide moiety often acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme.[2]

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzamide can significantly impact potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.[6]

-

N-Substituent: The group attached to the amide nitrogen plays a crucial role in determining the target and potency. Bulky aromatic or heteroaromatic groups are often favored for kinase inhibition.[4]

Anticonvulsant Activity

Benzamide derivatives have a long history in the development of anticonvulsant drugs. They are known to modulate voltage-gated sodium channels and other targets in the central nervous system.[7]

Table 2: Anticonvulsant Activity of Representative Benzamide Derivatives in the MES Test

| Compound ID | R Group (Substitution on Benzamide) | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 4-AEPB | 4-amino-N-(2-ethylphenyl) | Not specified | Not specified | [7] |

| Compound 5 | N-(2,6-dimethylphenyl)-4-nitro | 31.8 µmol/kg | 5.2 | [8] |

| Compound 6 | N-(2-chloro-6-methylphenyl)-4-nitro | 90.3 µmol/kg | 11.8 | [8] |

| Compound 7 | 1-cyclopentenecarboxylic acid benzylamide | 85.36 | 2.49 | [9] |

| Nic-BZA | Nicotinic acid benzylamide | 42.7 (i.p.) | Not specified | [10] |

Structure-Activity Relationship Summary for Anticonvulsant Activity:

-

Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. The N-ethyl group contributes to this property.

-

Substitutions on the Phenyl Ring: The substitution pattern on the phenyl ring of the aniline moiety in N-phenylbenzamides is a key determinant of anticonvulsant activity, with specific substitutions leading to potent anti-MES activity.[8]

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the this compound derivative in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

This protocol describes the in vivo evaluation of the anticonvulsant activity of this compound derivatives in rodents.[5][12]

Materials:

-

Male mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

-

This compound derivative formulated in a suitable vehicle

-

Vehicle control

Procedure:

-

Administer the this compound derivative or vehicle control to the animals (e.g., intraperitoneally or orally).

-

At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal.

-

Place the corneal electrodes on the eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

-

Test several dose groups to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

-

A neurotoxicity assessment (e.g., rotarod test) is often performed in parallel to determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).

Signaling Pathways and Mechanisms of Action

N-substituted benzamides have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain N-substituted benzamides have been shown to inhibit NF-κB activation.[13]

STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactivated in cancer, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.[14][15]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising chemical scaffold. Further exploration of the chemical space around the this compound core is warranted and holds the potential to yield new and improved treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. if-pan.krakow.pl [if-pan.krakow.pl]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of N-Ethylbenzamide: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for N-Ethylbenzamide, a valuable molecule in chemical research and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure

This compound (C9H11NO) has a molecular weight of 149.19 g/mol .[1][2][3] The structure consists of a benzene ring attached to an amide group, which is further substituted with an ethyl group.

Structure with Atom Numbering:

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

| Protons (Atom Numbers) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.75 - 7.85 | m | - |

| H-3, H-4, H-5 | 7.35 - 7.55 | m | - |

| H-9 (NH) | ~6.3 | br s | - |

| H-10 (CH₂) | 3.45 | q | 7.2 |

| H-11 (CH₃) | 1.25 | t | 7.2 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 134.7 |

| C-2, C-6 | 126.8 |

| C-3, C-5 | 128.4 |

| C-4 | 131.3 |

| C-7 (C=O) | 167.8 |

| C-10 (CH₂) | 35.2 |

| C-11 (CH₃) | 14.8 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| 3065 | Medium | Aromatic C-H Stretch |

| 2975, 2935 | Medium | Aliphatic C-H Stretch |

| 1635 | Strong | C=O Stretch (Amide I) |

| 1540 | Strong | N-H Bend (Amide II) |

| 1485, 1450 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments